molecular formula C16H19N3O B14612960 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59528-07-3

4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14612960
CAS No.: 59528-07-3
M. Wt: 269.34 g/mol
InChI Key: TVHULDYXRXDZDV-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles

Preparation Methods

The synthesis of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as 4-methoxy-3-methylaniline, using nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include nitrous acid for diazotization, sodium hydroxide for coupling, and sodium dithionite for reduction. Major products formed include quinone derivatives and substituted aromatic compounds.

Scientific Research Applications

4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a dye and a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for potential therapeutic properties, including antineoplastic and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans to the cis form. This property is exploited in various applications, including optical storage devices and photoresponsive materials. The molecular pathways involved include the absorption of light and subsequent electronic transitions within the molecule.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline include other azo dyes such as:

    Azo violet: Known for its use as a pH indicator and dye.

    4-[(E)-(4-Methoxyphenyl)diazenyl]phenol: Another azo compound with similar dyeing properties.

    4-[(E)-(4-Methoxyphenyl)diazenyl]benzenesulfonic acid: Used in various industrial applications. What sets this compound apart is its specific substitution pattern, which imparts unique color properties and reactivity, making it suitable for specialized applications in scientific research and industry.

Properties

CAS No.

59528-07-3

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(4-methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H19N3O/c1-12-11-14(7-10-16(12)20-4)18-17-13-5-8-15(9-6-13)19(2)3/h5-11H,1-4H3

InChI Key

TVHULDYXRXDZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)OC

Origin of Product

United States

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